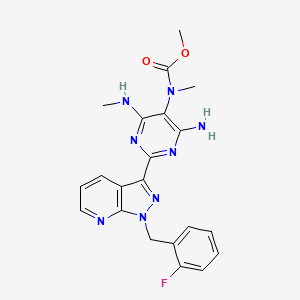

Riociguat Impurity I

Description

Structure

3D Structure

Properties

CAS No. |

2920299-23-4 |

|---|---|

Molecular Formula |

C21H21FN8O2 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

methyl N-[4-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-6-(methylamino)pyrimidin-5-yl]-N-methylcarbamate |

InChI |

InChI=1S/C21H21FN8O2/c1-24-19-16(29(2)21(31)32-3)17(23)26-18(27-19)15-13-8-6-10-25-20(13)30(28-15)11-12-7-4-5-9-14(12)22/h4-10H,11H2,1-3H3,(H3,23,24,26,27) |

InChI Key |

OBWMMEFKCYXMKF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC(=C1N(C)C(=O)OC)N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Origin and Synthesis of Riociguat Impurity I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origin and synthesis pathway of Riociguat Impurity I, a critical process-related impurity in the manufacturing of the soluble guanylate cyclase (sGC) stimulator, Riociguat. Understanding the formation of this impurity is paramount for the development of robust control strategies to ensure the quality, safety, and efficacy of the final drug product.

Chemical Identity of this compound

This compound is chemically identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one . It is a structurally related impurity that can arise during the synthesis of Riociguat.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one |

| Molecular Formula | C₁₈H₁₃FN₈O |

| Molecular Weight | 376.36 g/mol |

The General Synthesis Pathway of Riociguat

The synthesis of Riociguat is a multi-step process that involves the construction of the core pyrazolo[3,4-b]pyridine ring system, followed by the introduction of the substituted pyrimidine moiety. A representative synthesis starts from commercially available 2-chloronicotinic acid.[1] Key intermediates in the synthesis of Riociguat include 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine.[1][2]

Origin and Plausible Synthesis Pathway of this compound

This compound is believed to be a process-related impurity that can form as a byproduct during the synthesis of Riociguat. Its formation likely involves a side reaction of a key intermediate. The purinone core of Impurity I suggests a cyclization reaction involving the pyrimidine ring of a Riociguat precursor.

A plausible pathway for the formation of this compound involves the intermediate, 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine. Under certain reaction conditions, an intramolecular cyclization could occur, possibly facilitated by residual reagents or specific temperature and pH conditions. This cyclization would lead to the formation of the purinone ring system characteristic of Impurity I.

Experimental Protocols

Detailed experimental protocols for the synthesis of Riociguat and the specific conditions that may lead to the formation of Impurity I are often proprietary. However, based on published synthetic routes, the following general procedures for key transformations are relevant.

Preparation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

A key intermediate is synthesized from (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl)hydrazono)acetamide. To a solution of this starting material in DMSO, cesium carbonate (Cs₂CO₃) is added at room temperature. The reaction mixture is then heated to facilitate intramolecular cyclization. After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

Dehydration to form 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

The carboxamide intermediate is dehydrated to the corresponding carbonitrile. This is typically achieved by reacting the carboxamide with a dehydrating agent such as thionyl chloride (SOCl₂) in a suitable solvent like toluene at elevated temperatures.[1]

Formation of 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine

The carbonitrile is converted to the carboxamidine, a crucial precursor for the pyrimidine ring formation. This can be achieved by first reacting the carbonitrile with sodium methoxide in methanol to form the imidate, followed by reaction with ammonium chloride and acetic acid at reflux temperature.[1]

Analytical Methods for Detection and Quantification

The control of this compound relies on sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and quantification of Riociguat and its related substances.

Table 2: Typical HPLC Method Parameters for Riociguat Impurity Profiling

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

For the identification and structural elucidation of impurities, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool.

Control Strategy

Controlling the formation of this compound is crucial for ensuring the quality of the final drug substance. A robust control strategy should include:

-

Raw Material Control: Ensuring the purity of starting materials and reagents.

-

Process Parameter Optimization: Careful control of reaction conditions such as temperature, pH, and reaction time to minimize the formation of byproducts.

-

In-process Controls: Monitoring the progress of the reaction and the levels of key intermediates and impurities at critical stages of the manufacturing process.

-

Purification: Development of effective purification methods to remove Impurity I from the final product to within acceptable limits.

By understanding the origin and synthesis pathway of this compound, pharmaceutical scientists and manufacturers can implement effective control strategies to produce high-quality Riociguat that meets all regulatory requirements.

References

An In-depth Technical Guide to the Identification and Characterization of Riociguat Impurity I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of Riociguat Impurity I, a known related substance of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document outlines the chemical identity of the impurity, detailed experimental protocols for its analysis, and a summary of the quantitative data necessary for its characterization. Furthermore, it includes a visualization of the relevant signaling pathway to provide a complete context for the importance of impurity profiling in the quality control of Riociguat.

Introduction to Riociguat and its Impurities

Riociguat is a crucial therapeutic agent for the treatment of pulmonary hypertension (PH), including chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the direct stimulation of sGC, an enzyme that plays a key role in the nitric oxide (NO) signaling pathway, leading to vasodilation.[3] As with any pharmaceutical compound, the manufacturing process and storage of Riociguat can lead to the formation of impurities.[4] These impurities, which can include starting materials, by-products, intermediates, and degradation products, must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[4]

This guide focuses specifically on This compound , providing the necessary technical details for its identification and characterization.

Identification and Chemical Structure of this compound

This compound has been identified as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one . Its chemical structure and basic properties are summarized in the table below.

| Characteristic | Value |

| IUPAC Name | 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one |

| Molecular Formula | C₁₈H₁₃FN₈O |

| Molecular Weight | 376.36 g/mol |

| CAS Number | 1361569-10-9[5] |

Experimental Protocols for Characterization

The following sections detail the experimental methodologies for the chromatographic and spectroscopic analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of Riociguat and its impurities.

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Xterra® RP18 (150 x 4.6 mm, 3.5 µm)[6] |

| Mobile Phase | A: 15 mM Ammonium Acetate (pH 5.5) B: Acetonitrile[6] |

| Gradient | 66% A and 34% B (Isocratic)[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 36°C[6] |

| Detection Wavelength | 210 nm[6] |

| Injection Volume | 20 µL[6] |

3.1.2. Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution: Prepare the sample containing Riociguat by dissolving a known amount in the diluent to achieve a target concentration.

-

System Suitability: Before analysis, inject a system suitability solution containing Riociguat and its known impurities to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution, tailing factor, and theoretical plates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides a highly sensitive and selective method for the identification and quantification of Riociguat and its impurities, even at low levels.

3.2.1. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC with a BEH C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |

| MRM Transitions | Riociguat: m/z 423.04 → 108.95 Specific transition for Impurity I to be determined[7] |

| Cone Voltage | 30 V (for Riociguat)[7] |

| Collision Energy | 30 eV (for Riociguat)[7] |

3.2.2. Sample Preparation for LC-MS/MS

For the analysis of biological matrices, a protein precipitation step is typically employed.

-

To a small volume of plasma or serum, add a threefold volume of acetonitrile.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Quantitative Data for this compound

The following tables summarize the expected quantitative data for the characterization of this compound based on the analytical techniques described.

Table 1: HPLC Characterization Data

| Compound | Retention Time (min) | Relative Retention Time (vs. Riociguat) |

| Riociguat | To be determined | 1.00 |

| This compound | To be determined | To be determined |

Table 2: Mass Spectrometry Characterization Data

| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 377.1 | To be determined |

Table 3: NMR Spectroscopic Data (¹H and ¹³C)

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) multiplicity (J = Hz), integration, assignment.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) assignment.

Synthesis and Isolation of this compound

This compound can be formed as a by-product during the synthesis of Riociguat. The synthesis of Riociguat often involves the key intermediate 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride.[8] The formation of Impurity I likely arises from an alternative cyclization reaction during the formation of the purine ring system.

For definitive characterization and use as a reference standard, this compound can be isolated from Riociguat batches using preparative HPLC or can be specifically synthesized. A potential synthetic route would involve the reaction of a suitable pyrazolopyridine derivative with a purine precursor.

Visualization of Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the analytical process, the following diagrams have been generated using Graphviz.

Caption: Riociguat Signaling Pathway

Caption: Impurity Identification Workflow

Conclusion

The identification and characterization of impurities are critical aspects of pharmaceutical development and quality control. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with Riociguat. By understanding the chemical nature of this compound and employing the detailed analytical methodologies outlined, the safety and quality of Riociguat can be effectively monitored and ensured. The provided diagrams offer a clear visualization of the relevant biological pathway and the logical workflow for impurity identification, further aiding in the comprehensive understanding of this important aspect of pharmaceutical analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Riociguat - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Riociguat? [synapse.patsnap.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Development and robust optimization of the RP-HPLC method for the determination of riociguat and its four impurities in tablets using the AQbD approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Chemical and physical properties of Riociguat Impurity I

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known chemical and physical properties of Riociguat Impurity I. The information is curated to support research, development, and quality control activities related to the pharmaceutical agent Riociguat. While detailed proprietary data such as specific melting points and full spectroscopic analysis is typically available through a Certificate of Analysis from certified suppliers, this document compiles publicly accessible information and outlines general experimental protocols relevant to this compound.

Chemical and Physical Properties

This compound, identified by the IUPAC name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is a known process impurity and potential degradation product of Riociguat.[1] It is a well-characterized reference material that meets the stringent standards of major pharmacopeias, including USP, EMA, JP, and BP.[2] Ensuring the quality and purity of the active pharmaceutical ingredient (API) Riociguat necessitates the monitoring and control of this and other impurities.[3][4]

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one | [1] |

| Molecular Formula | C18H13FN8O | [1] |

| Molecular Weight | 376.16 g/mol | [1] |

| CAS Number | 1361569-10-9 | |

| Appearance | Typically a solid, specific color and form are detailed in the Certificate of Analysis. | General knowledge from supplier information. |

| Solubility | Solubility in various organic and aqueous solvents is typically provided in the Certificate of Analysis. | General knowledge from supplier information. |

| Melting Point | Not publicly available; provided in the Certificate of Analysis. | |

| SMILES | O=C1NC2=C(N)N=C(C3=NN(CC4=CC=CC=C4F)C5=NC=CC=C53)N=C2N1 | [1] |

| InChI | InChI=1S/C18H13FN8O/c19-11-6-2-1-4-9(11)8-27-17-10(5-3-7-21-17)12(26-27)15-23-14(20)13-16(24-15)25-18(28)22-13/h1-7H,8H2,(H4,20,22,23,24,25,28) | [1] |

Spectroscopic Data Overview

Detailed spectroscopic data is crucial for the definitive identification and characterization of this compound. This data is typically provided by commercial suppliers as part of a comprehensive Certificate of Analysis. The expected spectroscopic analyses include:

| Spectroscopic Technique | Expected Information |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides information on the number and types of hydrogen atoms, their chemical environment, and connectivity, confirming the compound's structure. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Reveals the number and types of carbon atoms in the molecule, further corroborating the chemical structure. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation. |

| Infrared Spectroscopy (IR) | Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. |

| Chromatographic Purity (HPLC) | Assesses the purity of the substance by separating it from other components in a mixture. |

Signaling Pathway of the Parent Compound: Riociguat

To understand the potential biological relevance of this compound, it is essential to consider the mechanism of action of the parent drug, Riociguat. Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[5][6] This pathway plays a critical role in regulating vascular tone and blood pressure.[5][7]

Riociguat has a dual mode of action:

-

Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[5][8]

-

Sensitization to NO: It sensitizes sGC to endogenous NO, amplifying the signaling cascade.[5][6]

The increased levels of cGMP result in vasodilation.[5][6]

Caption: Signaling pathway of Riociguat in vascular smooth muscle cells.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis and isolation of Riociguat impurities. These are based on methodologies reported in the scientific literature for Riociguat and its related substances.[9][10][11][12][13][14]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and for quantifying its presence in samples of the Riociguat API.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.7) and an organic solvent (e.g., acetonitrile).[9] The specific ratio or gradient program would be optimized to achieve adequate separation of the impurity from the main component and other related substances.

-

Flow Rate: Typically around 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength where both Riociguat and the impurity have significant absorbance (e.g., 254 nm).[9]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by comparing the peak area of this compound to the total peak area of all components.

Caption: A typical workflow for HPLC analysis of this compound.

Isolation and Purification by Preparative HPLC

For obtaining a highly purified sample of this compound for use as a reference standard, preparative HPLC is a suitable technique.

-

Instrumentation: A preparative HPLC system with a fraction collector.

-

Column: A larger-scale reversed-phase C18 column suitable for preparative chromatography.

-

Mobile Phase: Similar to the analytical HPLC method, but optimized for higher sample loading.

-

Sample Preparation: Dissolve the crude mixture containing this compound in the mobile phase at a high concentration.

-

Isolation: Inject a large volume of the sample solution onto the preparative column. Monitor the eluent with a UV detector and collect the fraction corresponding to the peak of this compound.

-

Purification: The collected fraction can be further purified by repeating the process or by other techniques such as recrystallization. The solvent is then removed, typically by lyophilization or evaporation, to yield the purified solid impurity.

Structural Characterization by Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts, coupling constants, and peak integrations will be used to elucidate and confirm the structure.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the impurity into the mass spectrometer, often via direct infusion or coupled with an LC system (LC-MS).

-

Analysis: Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI). The high-resolution mass measurement of the molecular ion will confirm the elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum. The absorption bands will be correlated to the specific functional groups present in the molecule.

-

Conclusion

This compound is a critical substance to monitor in the production and formulation of Riociguat. This guide provides a foundational understanding of its chemical and physical properties, the relevant biological context through the signaling pathway of the parent drug, and generalized experimental protocols for its analysis and characterization. For definitive quantitative data and detailed analytical procedures, it is recommended to obtain a certified reference standard and its accompanying Certificate of Analysis from a reputable supplier.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Riociguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. alentris.org [alentris.org]

- 5. What is the mechanism of Riociguat? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Development and robust optimization of the RP-HPLC method for the determination of riociguat and its four impurities in tablets using the AQbD approach [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin [frontiersin.org]

- 12. Analytical Method Development and Validation for the Determination of Riociguat in Their Formulations by Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

Potential Pharmacological Effects of Riociguat Impurity I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for evaluating the potential pharmacological effects of Riociguat Impurity I. As of the date of this publication, there is a lack of publicly available experimental data specifically characterizing the pharmacological and toxicological profile of this impurity. The information presented herein is based on the known pharmacology of the parent drug, Riociguat, structure-activity relationship hypotheses, and established methodologies for compound characterization.

Introduction

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] By directly stimulating sGC, both independently of and synergistically with NO, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[1][2][3][4] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3]

During the synthesis and storage of Riociguat, various impurities can arise.[5][6][7] Regulatory guidelines necessitate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product.[5] This guide focuses on this compound, providing a hypothesized pharmacological profile and a roadmap for its experimental evaluation.

Chemical Structure and Comparison

A thorough understanding of the potential pharmacological effects of this compound begins with a comparison of its chemical structure to that of the active pharmaceutical ingredient (API), Riociguat.

Riociguat:

-

IUPAC Name: Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}(methyl)carbamate

-

Molecular Formula: C₂₀H₁₉FN₈O₂

This compound:

-

IUPAC Name: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one

-

Molecular Formula: C₁₈H₁₃FN₈O

The key structural difference is the replacement of the N-methylcarbamate group on the pyrimidine ring of Riociguat with a cyclic urea (purinone) structure in Impurity I. This alteration may significantly impact the molecule's interaction with the sGC enzyme and its overall pharmacokinetic and pharmacodynamic properties.

Hypothesized Pharmacological Effects

Based on the structural comparison, we can formulate the following hypotheses regarding the potential pharmacological effects of this compound:

-

Reduced sGC Stimulation: The N-methylcarbamate moiety in Riociguat is likely crucial for its potent sGC stimulatory activity. The rigid, planar purinone ring system in Impurity I may not fit as effectively into the allosteric binding site on sGC, potentially leading to significantly reduced or no sGC stimulatory activity.

-

Altered Receptor Binding Affinity: The change in the functional group could alter the binding affinity and selectivity of the molecule for sGC and other potential off-targets.

-

Different Metabolic Profile: The absence of the ester group in the carbamate moiety will alter the metabolic pathway of Impurity I compared to Riociguat, which is known to be metabolized by cytochrome P450 enzymes.

-

Potential for Off-Target Effects: The purine-like core of Impurity I might lead to interactions with other receptors or enzymes that recognize purine structures, such as adenosine receptors or phosphodiesterases, potentially leading to unforeseen pharmacological or toxicological effects.

Proposed Experimental Protocols

To investigate the potential pharmacological effects of this compound, a systematic approach involving in silico, in vitro, and potentially in vivo studies is recommended.

In Silico Assessment

-

Molecular Docking:

-

Objective: To predict the binding affinity and mode of interaction of this compound with the sGC enzyme compared to Riociguat.

-

Methodology: Utilize a validated crystal structure of sGC. Perform molecular docking simulations for both Riociguat and this compound to predict binding energies and key molecular interactions.

-

-

ADMET Prediction:

-

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

-

Methodology: Employ validated predictive software (e.g., ADMET Predictor™, Discovery Studio) to model properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, CYP450 inhibition, and potential for toxicities like mutagenicity and carcinogenicity.

-

In Vitro Pharmacological Evaluation

-

sGC Activity Assay:

-

Objective: To directly measure the ability of this compound to stimulate sGC activity.

-

Methodology: Use a commercially available sGC enzyme activity assay kit. Purified sGC is incubated with GTP and varying concentrations of the test compound (Riociguat as a positive control, Impurity I). The production of cGMP is quantified, typically using an ELISA-based method. The assay should be performed in the presence and absence of an NO donor (e.g., DEA/NO) to assess both direct stimulation and synergistic effects.

-

-

Cell-Based cGMP Assay:

-

Objective: To determine the effect of this compound on intracellular cGMP levels in a cellular context.

-

Methodology: Utilize a cell line that expresses sGC, such as rat aortic smooth muscle cells or a transfected HEK293 cell line. Treat the cells with increasing concentrations of this compound and Riociguat. Following incubation, lyse the cells and measure intracellular cGMP levels using a competitive immunoassay.

-

-

Vasodilation Assay:

-

Objective: To assess the functional consequence of any potential sGC stimulation by measuring vasodilation in isolated blood vessels.

-

Methodology: Use isolated aortic rings from rats or rabbits. Pre-constrict the rings with a vasoconstrictor (e.g., phenylephrine). Apply cumulative concentrations of this compound and Riociguat to the organ bath and measure the relaxation response.

-

-

Off-Target Screening:

-

Objective: To identify potential unintended interactions with other receptors and enzymes.

-

Methodology: Screen this compound against a panel of common off-targets, including but not limited to, phosphodiesterases (PDEs) and adenosine receptors, using commercially available radioligand binding or enzyme inhibition assays.

-

In Vitro Toxicological Assessment

-

Cytotoxicity Assay:

-

Objective: To evaluate the potential for this compound to cause cell death.

-

Methodology: Treat a relevant cell line (e.g., HepG2 for hepatotoxicity) with a range of concentrations of the impurity. Assess cell viability using methods such as the MTT or LDH release assay.

-

-

Genotoxicity Assay (Ames Test):

-

Objective: To assess the mutagenic potential of this compound.

-

Methodology: Perform a bacterial reverse mutation assay (Ames test) using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro sGC Activity

| Compound | EC₅₀ (µM) - Basal | EC₅₀ (µM) - with NO Donor | Max sGC Activation (% of Riociguat) |

| Riociguat | [Insert known value] | [Insert known value] | 100% |

| This compound | [Experimental Result] | [Experimental Result] | [Experimental Result] |

Table 2: Cell-Based cGMP Production

| Compound | EC₅₀ (µM) | Max cGMP Production (% of Riociguat) |

| Riociguat | [Insert known value] | 100% |

| This compound | [Experimental Result] | [Experimental Result] |

Table 3: In Vitro Toxicology

| Compound | Cytotoxicity (CC₅₀, µM in HepG2) | Ames Test Result |

| Riociguat | [Insert known value] | [Insert known value] |

| This compound | [Experimental Result] | [Experimental Result] |

Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of Riociguat and Impurity I.

Experimental Workflow

Caption: Proposed experimental workflow for characterization.

Conclusion

While direct experimental data on the pharmacological effects of this compound are currently unavailable, a systematic investigation based on the principles of medicinal chemistry and pharmacology can elucidate its potential activity and toxicological profile. The structural differences between Riociguat and Impurity I suggest a high probability of altered, likely reduced, sGC stimulatory activity. The experimental framework outlined in this guide provides a comprehensive approach for researchers and drug development professionals to rigorously assess the pharmacological and toxicological characteristics of this and other related impurities, ensuring the continued safety and efficacy of Riociguat.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and toxicity profiling of degradation impurities of riociguat using tandem mass spectrometry and in-silico studies. | Semantic Scholar [semanticscholar.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. alentris.org [alentris.org]

- 7. Riociguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat, a soluble guanylate cyclase (sGC) stimulator, is a critical therapeutic agent for the treatment of pulmonary hypertension and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] By directly stimulating sGC, Riociguat enhances the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and a reduction in pulmonary vascular resistance.[2][3] As with any pharmaceutical compound, the manufacturing process of Riociguat can give rise to various process-related impurities. These impurities, which can include synthetic intermediates, by-products, and degradation products, must be diligently identified, quantified, and controlled to ensure the safety, efficacy, and quality of the final drug product.[4][5] This technical guide provides a comprehensive literature review of the process-related impurities of Riociguat, detailing their synthesis, characterization, and the analytical methodologies employed for their detection and quantification.

Types and Origins of Riociguat Impurities

Impurities in Riociguat can originate from various stages of the manufacturing process, as well as from degradation of the drug substance over time.[4][5] They are broadly categorized as:

-

Organic Impurities: These can be starting materials, intermediates, by-products formed during synthesis, or degradation products.[3][5]

-

Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.

-

Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.

Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, heat, and photolysis.[6][7] These studies help in understanding the intrinsic stability of the drug substance and in developing stability-indicating analytical methods.

Data Presentation: Riociguat Impurities and Degradation Products

The following tables summarize the known process-related impurities and degradation products of Riociguat, along with their chemical information.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Riociguat EP Impurity A (N-Desmethyl Riociguat) | 625115-52-8 | C₁₉H₁₇FN₈O₂ | 408.4 | Process Impurity / Metabolite |

| Riociguat EP Impurity B | 3052969-92-0 | C₂₀H₂₀N₈O₂ | 404.43 | Process Impurity |

| Riociguat EP Impurity C | 2920299-23-4 | C₂₁H₂₁FN₈O₂ | 436.45 | Process Impurity |

| Riociguat EP Impurity D | 625115-54-0 | C₂₂H₂₃FN₈O₂ | 450.48 | Process Impurity |

| 1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [m-Fluro FPC] | N/A | C₁₄H₁₃ClFN₅ | N/A | Starting Material / Intermediate |

| 1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [P-Fluro FPC] | N/A | C₁₄H₁₃ClFN₅ | N/A | Starting Material / Intermediate |

| 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride [Desfluro FPC] | N/A | C₁₄H₁₄ClN₅ | N/A | By-product |

Table 1: Known Process-Related Impurities of Riociguat. [2][3][8]

| Degradation Condition | Degradation Product (DP) | Proposed Structure/Name | Observations |

| Alkaline Hydrolysis (0.5 M NaOH, 60°C, 4 hr) | DP1 | 3-(diaziridin-3-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridine | Major degradation product. |

| Alkaline Hydrolysis (0.5 M NaOH, 60°C, 4 hr) | DP2 | methyl (4,6-diamino-2-(3H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl)carbamate | Minor degradation product. |

| Oxidative Degradation (10% H₂O₂, RT, 2 hr) | DP3 | 2-(1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine | Major degradation product. |

| Oxidative Degradation | DP4 | 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7,9-dihydro-8H-purin-8-one | Identified in a separate study. |

| Acidic Hydrolysis (1M HCl, 80°C, 12 hr) | - | No significant degradation observed. | Stable. |

| Neutral Hydrolysis (Water, 80°C, 12 hr) | - | No significant degradation observed. | Stable. |

| Thermal Degradation (80°C, 11 days) | - | No significant degradation observed. | Stable. |

| Photolytic Degradation (1.25 million lux hours and 200 Wh/m²) | - | No significant degradation observed. | Stable. |

Table 2: Summary of Forced Degradation Studies on Riociguat. [6][9]

Experimental Protocols

The development of robust analytical methods is crucial for the separation, detection, and quantification of Riociguat and its impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Stability-Indicating HPLC Method for Riociguat and its Degradation Products

This method was developed to separate Riociguat from its degradation products generated during forced degradation studies.[6]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Column: Waters Symmetry C18 Column (150mm x 4.6 mm, 5µm).

-

Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 5.7) and acetonitrile in a ratio of 70:30 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Sample Preparation: Degraded samples were neutralized (if necessary) and diluted to a concentration of 100 µg/mL with the mobile phase.

LC-MS/MS Method for the Determination of Riociguat

This method is suitable for the quantitative analysis of Riociguat in various matrices.[10][11]

-

Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: Zorbax C18 column (50mm x 4.6mm, 5µm).

-

Mobile Phase: 0.1% Formic acid in water and acetonitrile in a ratio of 15:85 (v/v).

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Transitions (MRM): For Riociguat, the transition m/z 423.0 → 391.0 was monitored.

-

Linearity Range: 10 to 110 ng/mL.

-

Limit of Detection (LOD): 3.5 ng/mL.

-

Limit of Quantification (LOQ): 10 ng/mL.

Mandatory Visualizations

Riociguat's Mechanism of Action: The sGC Signaling Pathway

Riociguat stimulates soluble guanylate cyclase (sGC), an enzyme that plays a key role in the nitric oxide (NO) signaling pathway. This stimulation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), resulting in vasodilation.

Caption: The signaling pathway of Riociguat, illustrating its direct stimulation of sGC.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the typical workflow for conducting forced degradation studies to identify potential degradation products of a drug substance like Riociguat.

Caption: A generalized workflow for conducting forced degradation studies on Riociguat.

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of Riociguat. This technical guide has provided a comprehensive overview of the known impurities and degradation products of Riociguat, drawing from the available scientific literature. The detailed experimental protocols for HPLC and LC-MS/MS methods offer valuable guidance for researchers and quality control professionals involved in the analysis of Riociguat. The visualization of the sGC signaling pathway and the forced degradation workflow further enhances the understanding of Riociguat's mechanism of action and the process of impurity profiling. Continuous research and the development of more sensitive analytical techniques will further refine our knowledge of Riociguat's impurity profile, contributing to the delivery of a safe and effective medication to patients.

References

- 1. [PDF] Stress Degradation Studies of Riociguat, Development of Validated Stability Indicating Method, Identification, Isolation and Characterization of Degradation Products by LC-HR-MS/MS and NMR Studies | Semantic Scholar [semanticscholar.org]

- 2. veeprho.com [veeprho.com]

- 3. Riociguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. alentris.org [alentris.org]

- 6. archives.ijper.org [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Method Development and Validation for the Determination of Riociguat in Their Formulations by Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Formation of Riociguat Impurity I in Forced Degradation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of Riociguat Impurity I during forced degradation studies. Riociguat, a soluble guanylate cyclase (sGC) stimulator, is used in the treatment of pulmonary hypertension. Understanding its degradation profile is crucial for ensuring drug product quality, safety, and stability. This document outlines the conditions leading to the formation of Impurity I, its chemical identity, and detailed experimental protocols for its analysis and characterization.

Introduction to Riociguat and its Degradation Profile

Riociguat's stability is a critical attribute that can impact its efficacy and safety. Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways. These studies are a regulatory requirement and provide valuable information for formulation development and the establishment of appropriate storage conditions.

Studies have shown that Riociguat is susceptible to degradation under specific stress conditions, leading to the formation of several impurities.[1][2] This guide focuses on this compound, a significant degradant formed under alkaline hydrolytic stress.

Identification and Structure of this compound

This compound has been identified and characterized using various analytical techniques, including liquid chromatography-high-resolution mass spectrometry (LC-HR-MS/MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.[1]

Chemical Name: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one

This impurity is also referred to as DP2 in some literature.[1][2]

Formation of this compound under Forced Degradation

Forced degradation studies have demonstrated that Riociguat is stable under acidic, neutral, thermal, and photolytic conditions.[1][2] However, significant degradation is observed under alkaline and oxidative stress. This compound is specifically formed under alkaline hydrolytic conditions.

Quantitative Data on Impurity Formation

The following table summarizes the quantitative data from forced degradation studies where Riociguat was subjected to various stress conditions.

| Stress Condition | Temperature | Time (Hours) | Total Degradation (%) | This compound Formation (%) | Other Degradants Formed |

| Alkaline Hydrolysis (0.1M NaOH) | 60°C | 4 | 12.8 | 2.2 | DP1 (10.6%) |

| Acid Hydrolysis (1M HCl) | 80°C | 12 | No degradation | Not applicable | Not applicable |

| Neutral Hydrolysis (Water) | 80°C | 12 | No degradation | Not applicable | Not applicable |

| Oxidative (10% H₂O₂) | Room Temp. | 2 | 9.8 | Not formed | DP3 |

| Thermal (Dry Heat) | 80°C | 264 (11 days) | No degradation | Not applicable | Not applicable |

| Photolytic | 1.25 million lux hours & 200 Wh/m² | - | No degradation | Not applicable | Not applicable |

Data sourced from Pandya and Rajput, 2019.[1]

Proposed Formation Pathway of this compound

The formation of this compound under alkaline conditions likely involves an intramolecular cyclization reaction. The following diagram illustrates a plausible pathway for the conversion of Riociguat to Impurity I.

Experimental Protocols

This section provides detailed methodologies for the forced degradation studies and the analytical techniques used to identify and quantify this compound.

Forced Degradation Study Protocol

The following protocol is based on the work of Pandya and Rajput (2019).[1]

Objective: To investigate the stability of Riociguat under various stress conditions as per ICH guidelines.

Materials:

-

Riociguat standard

-

Hydrochloric acid (1M)

-

Sodium hydroxide (0.1M)

-

Hydrogen peroxide (10%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Acetic acid

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Riociguat at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Alkaline Hydrolysis:

-

Mix the Riociguat stock solution with 0.1M sodium hydroxide.

-

Incubate the mixture at 60°C for 4 hours.

-

After incubation, cool the solution to room temperature and neutralize with 0.1M hydrochloric acid.

-

Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

-

-

Acid Hydrolysis:

-

Mix the Riociguat stock solution with 1M hydrochloric acid.

-

Incubate the mixture at 80°C for 12 hours.

-

Cool and neutralize with 1M sodium hydroxide.

-

Dilute to 100 µg/mL with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Mix the Riociguat stock solution with water.

-

Incubate at 80°C for 12 hours.

-

Cool and dilute to 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

Mix the Riociguat stock solution with 10% hydrogen peroxide.

-

Keep the mixture at room temperature for 2 hours.

-

Dilute to 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Spread a thin layer of Riociguat powder in a petri dish.

-

Place in a hot air oven at 80°C for 11 days.

-

Prepare a solution of the stressed powder for analysis.

-

-

Photolytic Degradation:

-

Expose solid Riociguat and a solution of Riociguat to fluorescent light (1.25 million lux hours) and UV light (200 Wh/m²) in a photostability chamber.

-

Prepare solutions of the stressed samples for analysis.

-

Analytical Method for Quantification

A validated stability-indicating HPLC method is crucial for the separation and quantification of Riociguat and its degradation products.

Chromatographic Conditions:

-

Column: Waters Symmetry C18 (150mm x 4.6 mm, 5µ)[1]

-

Mobile Phase: 10 mM ammonium acetate buffer (pH 5.7) and acetonitrile in a ratio of 70:30 (v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 254 nm[1]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Mobile Phase Preparation:

-

Dissolve 0.77 g of ammonium acetate in 1 liter of HPLC grade water.

-

Adjust the pH to 5.7 with glacial acetic acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas.

-

Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.

Isolation of this compound

For characterization purposes, this compound can be isolated from the degraded sample using preparative HPLC.

Preparative HPLC Conditions:

-

Column: A suitable preparative C18 column.

-

Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile may be required to achieve optimal separation for collection.

-

Loading: Inject a concentrated solution of the alkaline-degraded Riociguat sample.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from the analytical scale HPLC.

-

Post-Collection Processing: Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity. The isolated impurity can then be subjected to spectroscopic analysis (NMR, MS, IR) for structural confirmation.

Riociguat's Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Riociguat exerts its therapeutic effect by directly stimulating soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway. This action is independent of and synergistic with NO. The stimulation of sGC leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn results in vasodilation.

Conclusion

This technical guide has detailed the formation of this compound under forced degradation conditions. The impurity is primarily formed under alkaline hydrolytic stress through a likely intramolecular cyclization. The provided experimental protocols offer a framework for researchers to study the degradation of Riociguat and to identify and quantify this specific impurity. A thorough understanding of the degradation pathways of Riociguat is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety.

References

Riociguat Impurity I: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a specific Riociguat impurity, herein referred to as Riociguat Impurity I. It is critical to note that "this compound" is not a universally standardized designation, and various suppliers may use this term for different molecules. This document focuses on the impurity identified with the chemical name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one .

Core Data Summary

A precise and unambiguous identification of chemical substances is paramount in scientific research and drug development. While a specific CAS number for this compound as defined in this guide has not been identified in public databases, closely related structures possess registered CAS numbers. This highlights the importance of precise nomenclature.

| Parameter | Information |

| Compound Name | This compound |

| Systematic Name | 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one |

| Molecular Formula | C₁₈H₁₃FN₈O |

| Molecular Weight | 376.36 g/mol |

| CAS Number | Not Available |

| Related Compound CAS | 1361569-18-7 (7-methyl derivative)[1][2][3] |

| Related Compound CAS | 1361569-23-4 (7,9-dimethyl derivative)[4][5][6] |

Experimental Protocols: Analysis of Riociguat and its Impurities

Objective: To develop a stability-indicating HPLC method for the determination of Riociguat and its process-related and degradation impurities.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Analytical balance

-

pH meter

-

Ultrasonicator

Chromatographic Conditions (Illustrative):

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | Acetonitrile[7] |

| Mobile Phase B | Methanol[7] |

| Gradient | Isocratic elution with a 40:60 (v/v) ratio of Mobile Phase A to B[7] |

| Flow Rate | 1.0 mL/min[7] |

| Injection Volume | 10 µL[7] |

| Column Temperature | Ambient |

| Detection Wavelength | 248 nm[7] |

| Run Time | 10 minutes[7] |

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve Riociguat and its impurity standards in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Sample Solution: Prepare the sample solution from the drug substance or product to a similar concentration as the standard solution.

-

Spiked Sample Solution: To confirm the separation of the impurity from the main component, a sample of the Riociguat drug substance can be spiked with a known amount of the impurity standard.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Signaling Pathway

Riociguat's mechanism of action involves the stimulation of the nitric oxide (NO) signaling pathway. The following diagram illustrates this pathway.

Riociguat stimulates soluble guanylate cyclase (sGC) through a dual mechanism.[8] It directly stimulates sGC independently of nitric oxide (NO) and also sensitizes sGC to endogenous NO.[8][9] This leads to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation.[8][9]

Experimental Workflow: Impurity Identification

The logical workflow for identifying and characterizing an unknown impurity in a drug substance like Riociguat is depicted below.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7H-purin-8(9H)-one | 1361569-23-4 | LEC56923 [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Riociguat? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Genotoxic Potential Assessment of Riociguat Impurities: An In-depth Technical Guide

Disclaimer: The following technical guide is a hypothetical case study for illustrative purposes. The quantitative data and specific experimental details presented herein are representative examples based on established scientific principles for genotoxicity assessment and are not based on publicly available data for Riociguat impurities.

Introduction

Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway, approved for the treatment of pulmonary hypertension.[1] The safety and purity of the final pharmaceutical product are of paramount importance. During the synthesis and storage of Riociguat, impurities may arise. According to the ICH M7 guideline, impurities with the potential for genotoxicity must be identified, assessed, and controlled to limit the potential carcinogenic risk.[2][3][4][5][6][7][8] This guide provides a comprehensive overview of the genotoxic potential assessment of hypothetical Riociguat impurities, detailing the experimental protocols and data interpretation in line with current regulatory expectations.

Riociguat itself has been demonstrated to be negative in the standard battery of genotoxicity assays. This guide will focus on the hypothetical assessment of two potential degradation products identified in stress stability studies of Riociguat:

-

Impurity A: 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine (An alkaline degradation product)[9][10][11]

-

Impurity B: methyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,6-diaminopyrimidin-5-ylmethylcarbamate-N-oxide (An oxidative degradation product)[9][10][11]

Regulatory Framework and Hazard Assessment

The assessment of genotoxic impurities is guided by the ICH M7 guideline, which outlines a risk-based approach.[2][3][4][5][6][7][8] The first step is a hazard assessment to classify impurities based on their mutagenic potential.

(Q)SAR (Quantitative) Structure-Activity Relationship models are computational tools used to predict the mutagenic potential of a chemical based on its structure. Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, are typically employed.

Hypothetical (Q)SAR Assessment of Riociguat Impurities:

| Impurity | (Q)SAR Model 1 (Expert Rule-Based) | (Q)SAR Model 2 (Statistical-Based) | ICH M7 Class (Initial) | Recommendation |

| Impurity A | Positive (Aromatic amine) | Equivocal | Class 3 | Proceed to in vitro testing |

| Impurity B | Negative | Negative | Class 5 | Control as a non-mutagenic impurity |

Based on this hypothetical in silico assessment, Impurity A is classified as a Class 3 impurity, warranting further experimental testing to determine its mutagenic potential. Impurity B is classified as a Class 5 impurity and can be controlled according to ICH Q3A/B guidelines.

Experimental Genotoxicity Assessment of Impurity A

A standard battery of in vitro genotoxicity tests is conducted to evaluate the mutagenic potential of Impurity A.

The Ames test is a widely used method to assess a chemical's ability to induce gene mutations in bacteria.[7]

Experimental Protocol: Ames Test for Impurity A

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Method: Plate incorporation method.

-

Metabolic Activation: With and without a post-mitochondrial fraction (S9) from Aroclor 1254-induced rat liver.

-

Test Concentrations: 0.5, 1.5, 5, 15, 50, 150, 500, 1500, 5000 µ g/plate .

-

Controls:

-

Negative Control: Dimethyl sulfoxide (DMSO)

-

Positive Controls (-S9): Sodium azide (TA100, TA1535), 2-Nitrofluorene (TA98), 9-Aminoacridine (TA1537), Mitomycin C (WP2 uvrA).

-

Positive Controls (+S9): 2-Aminoanthracene (all strains).

-

-

Procedure:

-

Impurity A is dissolved in DMSO.

-

0.1 mL of the appropriate bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix or buffer are added to 2.0 mL of top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies per plate is counted.

-

-

Evaluation Criteria: A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertants at one or more concentrations compared to the negative control.

Hypothetical Ames Test Results for Impurity A

| Strain | Metabolic Activation | Highest Non-Toxic Dose (µ g/plate ) | Fold Increase over Control at Highest Non-Toxic Dose | Result |

| TA98 | -S9 | 1500 | 1.2 | Negative |

| +S9 | 500 | 1.5 | Negative | |

| TA100 | -S9 | 5000 | 1.1 | Negative |

| +S9 | 1500 | 4.8 | Positive | |

| TA1535 | -S9 | 5000 | 0.9 | Negative |

| +S9 | 1500 | 1.3 | Negative | |

| TA1537 | -S9 | 1500 | 1.0 | Negative |

| +S9 | 500 | 1.4 | Negative | |

| WP2 uvrA | -S9 | 5000 | 1.3 | Negative |

| +S9 | 1500 | 3.5 | Positive |

The in vitro micronucleus test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[12][13][14][15]

Experimental Protocol: In Vitro Micronucleus Test for Impurity A

-

Test System: Human peripheral blood lymphocytes (HPBLs).

-

Metabolic Activation: With and without S9 mix.

-

Treatment Duration: 4 hours (+S9 and -S9) and 24 hours (-S9).

-

Test Concentrations: Determined by a preliminary cytotoxicity assay (e.g., 1, 2.5, 5, 10, 20, 40 µg/mL).

-

Controls:

-

Negative Control: DMSO

-

Positive Controls (-S9): Mitomycin C

-

Positive Controls (+S9): Cyclophosphamide

-

-

Procedure:

-

HPBL cultures are treated with Impurity A at various concentrations.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

-

Evaluation Criteria: A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.

Hypothetical In Vitro Micronucleus Test Results for Impurity A

| Treatment Duration | Metabolic Activation | Concentration (µg/mL) | % Micronucleated Binucleated Cells | Result |

| 4 hours | -S9 | 0 (Control) | 0.8 | |

| 10 | 1.0 | Negative | ||

| 20 | 1.2 | |||

| 40 | 1.3 | |||

| +S9 | 0 (Control) | 0.9 | ||

| 5 | 2.5 | Positive | ||

| 10 | 4.8 | |||

| 20 | 8.2 | |||

| 24 hours | -S9 | 0 (Control) | 0.7 | |

| 10 | 0.9 | Negative | ||

| 20 | 1.1 | |||

| 40 | 1.0 |

Risk Characterization and Control Strategy

Since Impurity A is positive in both the Ames and in vitro micronucleus assays, it is a confirmed mutagenic and clastogenic impurity. A control strategy must be established to limit patient exposure.

The acceptable intake of a mutagenic impurity is determined based on the Threshold of Toxicological Concern (TTC). For long-term treatment (>10 years), the TTC is 1.5 µ g/day .[16]

Control Strategy for Impurity A:

-

Acceptable Limit: Based on the maximum daily dose of Riociguat (e.g., 7.5 mg), the concentration of Impurity A in the drug substance must be controlled to ensure the daily intake does not exceed 1.5 µg.

-

Limit = (1.5 µ g/day ) / (7.5 mg/day) = 200 ppm.

-

-

Analytical Method: A validated, sensitive analytical method (e.g., LC-MS) is required to quantify Impurity A at the specified limit.

-

Process Control: The manufacturing process of Riociguat should be optimized to minimize the formation of Impurity A.

Visualizations

Caption: Workflow for the genotoxic assessment of a pharmaceutical impurity.

Caption: Riociguat's pharmacological pathway and a hypothetical genotoxic pathway for an impurity.

Conclusion

The genotoxic potential assessment of pharmaceutical impurities is a critical component of drug safety evaluation. This guide has outlined a systematic approach, based on ICH M7, for the hazard identification, risk characterization, and control of a hypothetical mutagenic impurity of Riociguat. Through a combination of in silico prediction and in vitro testing, the genotoxic risk can be effectively managed to ensure patient safety. While Riociguat itself is not genotoxic, this hypothetical case underscores the importance of evaluating all potential impurities in the final drug product.

References

- 1. Frontiers | Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin [frontiersin.org]

- 2. pmda.go.jp [pmda.go.jp]

- 3. database.ich.org [database.ich.org]

- 4. database.ich.org [database.ich.org]

- 5. veeprho.com [veeprho.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. veeprho.com [veeprho.com]

- 8. fda.gov [fda.gov]

- 9. [PDF] Stress Degradation Studies of Riociguat, Development of Validated Stability Indicating Method, Identification, Isolation and Characterization of Degradation Products by LC-HR-MS/MS and NMR Studies | Semantic Scholar [semanticscholar.org]

- 10. archives.ijper.org [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

- 12. coresta.org [coresta.org]

- 13. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent developments in the risk assessment of potentially genotoxic impurities in pharmaceutical drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Riociguat and Impurity I

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Riociguat and its potential degradation product, Riociguat Impurity I.

Introduction

Riociguat is a soluble guanylate cyclase (sGC) stimulator indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] By directly stimulating sGC, both independently of and in synergy with nitric oxide (NO), Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[1][2][4][5] During the manufacturing process and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[6] This application note describes a robust, stability-indicating HPLC method for the separation and quantification of Riociguat from a known impurity, Impurity I.

This compound:

-

IUPAC Name: 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one[7]

Signaling Pathway of Riociguat

Riociguat's therapeutic effect is mediated through the NO-sGC-cGMP signaling pathway. In pulmonary hypertension, this pathway is often impaired due to endothelial dysfunction and reduced NO bioavailability.[1][2] Riociguat acts as an sGC stimulator with a dual mode of action: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO.[2][4] This leads to increased production of cGMP, which in turn promotes vasodilation and inhibits vascular smooth muscle proliferation.[1][8]

Caption: Riociguat's dual mechanism of action on the NO-sGC-cGMP pathway.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a method for the simultaneous determination of Riociguat and Impurity I. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.

-

Riociguat reference standard

-

This compound reference standard[7]

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

A standard HPLC system with a UV detector is required.

| Parameter | Condition |

| Chromatographic Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent[9] |

| Mobile Phase | A: 10 mM Ammonium acetate buffer (pH 5.7 adjusted with formic acid)B: Acetonitrile |

| Gradient Elution | A gradient can be optimized. A starting point is 70:30 (A:B)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 36°C[10] |

| Detection Wavelength | 254 nm[9] |

| Injection Volume | 20 µL[10] |

| Run Time | 20 minutes[9] |

-

Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 5.7 using formic acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Riociguat reference standard in acetonitrile in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.[9]

-

Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to obtain a known concentration.

-

Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Riociguat and Impurity I at appropriate concentrations in the mobile phase.

The following diagram illustrates the workflow for method development and validation.

Caption: Workflow for HPLC method development and validation.

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a Riociguat sample.[9] The sample should be subjected to various stress conditions as per ICH guidelines.

-

Acid Hydrolysis: 0.5 M HCl at 80°C for 2 hours.[9]

-

Base Hydrolysis: 1 M NaOH at 80°C for 5 minutes.[9]

-

Oxidative Degradation: 10% H₂O₂ at room temperature for 2 hours.[9]

-

Thermal Degradation: Dry heat at 80°C for 11 days.[9]

-

Photolytic Degradation: Exposure to UV light (200 Wh/m²) and fluorescent light (1.25 million lux hours).[9]

After exposure, the samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for analysis.[9] The chromatograms should demonstrate adequate separation of the Riociguat peak from any degradation products, including Impurity I.

Data Presentation

The following tables summarize the expected performance characteristics of the developed method based on typical validation results found in the literature.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Table 2: Method Validation Summary

| Validation Parameter | Expected Results |

| Linearity (Concentration Range) | 1.0 - 200 ng/mL for Riociguat[11] |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range.[12][13] |

| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range.[12][13] |

Table 3: Summary of Forced Degradation Studies

| Stress Condition | % Degradation of Riociguat | Observations |

| Acid Hydrolysis | Report % | Note any major degradants |

| Base Hydrolysis | Report % | Note any major degradants |

| Oxidative Degradation | Report % | Note any major degradants |

| Thermal Degradation | Stable[9] | Minimal to no degradation |

| Photolytic Degradation | Stable[9] | Minimal to no degradation |

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of Riociguat and the separation of its potential degradation product, Impurity I. The method is suitable for routine quality control analysis and stability testing of Riociguat in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, ensuring that any degradation products that may form during the shelf life of the product can be detected.

References

- 1. What is the mechanism of Riociguat? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. veeprho.com [veeprho.com]

- 4. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Riociguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Development and robust optimization of the RP-HPLC method for the determination of riociguat and its four impurities in tablets using the AQbD approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

Application Note: HPLC Method for the Determination of Riociguat Impurity I

This application note details a precise and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Riociguat Impurity I in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control and regulatory compliance in the manufacturing of Riociguat.

Riociguat is a stimulator of soluble guanylate cyclase (sGC) used to treat two forms of pulmonary hypertension: chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[1] By stimulating sGC, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasorelaxation.[2] The control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. This compound, chemically known as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is one of the potential impurities that needs to be monitored.[3]

This method is based on established principles of reversed-phase chromatography and has been developed to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the determination of this compound.

| Parameter | Specification |

| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |

| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 5.7, adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic |

| Mobile Phase Composition | 70:30 (v/v) of Mobile Phase A : Mobile Phase B[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | Ambient (or controlled at 36°C for improved robustness)[5] |

| Detection Wavelength | 254 nm[4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes[6] |

Preparation of Solutions

2.1. Mobile Phase Preparation:

-

Mobile Phase A (10 mM Ammonium Acetate, pH 5.7): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.7 with glacial acetic acid. Filter the solution through a 0.45 µm membrane filter.[4]

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v).[4] Sonicate for 15 minutes to degas.

2.2. Diluent Preparation:

A mixture of water and acetonitrile in a 50:50 (v/v) ratio is recommended as the diluent for preparing standard and sample solutions.[4]

2.3. Standard Solution Preparation:

-

This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-